2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of azetidines and isoindoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of a suitable precursor, such as a β-amino ketone, under acidic or basic conditions.
Introduction of the 3-chlorobenzoyl group: This step is achieved through an acylation reaction using 3-chlorobenzoyl chloride in the presence of a base like triethylamine.
Formation of the isoindole ring: This step involves the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cell surface receptors and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-chlorobenzoyl)azetidin-3-yl)acetonitrile
- 2-(1-(3-chlorobenzoyl)azetidin-3-yl)acetamide
- 2-(1-(3-chlorobenzoyl)azetidin-3-yl)benzoic acid
Uniqueness
2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of the azetidine and isoindole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel azetidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an azetidine ring fused with an isoindole moiety. The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with azetidine derivatives under controlled conditions. The detailed synthetic pathway often includes the use of solvents like dioxane and catalysts such as triethylamine to facilitate the formation of the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of azetidine derivatives, including the compound . For instance, various azetidinone derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicate that certain derivatives exhibit significant inhibition zones compared to standard antibiotics like ampicillin .
Compound | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|
This compound | 18 | Staphylococcus aureus |
AZT b2 | 20 | Escherichia coli |
AZT g3 | 22 | Candida albicans |
Anticancer Activity
The compound has also shown promise in anticancer studies . Research indicates that azetidine derivatives can induce apoptosis in cancer cell lines. For example, studies focusing on breast cancer cell lines such as MCF-7 have demonstrated that these compounds can inhibit cell proliferation effectively . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Notably:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signaling pathways critical for cancer cell survival.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at different phases, leading to reduced proliferation rates in cancerous cells.
Case Studies
Several case studies have investigated the efficacy of azetidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of azetidinones showed enhanced antibacterial activity when compared to traditional antibiotics, suggesting a potential for development into new therapeutic agents .
- Cancer Cell Line Studies : Another study reported that modifications to the azetidine structure significantly impacted its anticancer properties, indicating structure-activity relationships that could guide future drug design efforts .
Properties
IUPAC Name |
2-[1-(3-chlorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-12-5-3-4-11(8-12)16(22)20-9-13(10-20)21-17(23)14-6-1-2-7-15(14)18(21)24/h1-5,8,13-15H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQKUBTKJMJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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